N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-Chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-methylbenzyl group at the 1-position and a 2-chlorophenyl carboxamide at the 3-position. This scaffold is common in medicinal chemistry, particularly in kinase inhibitors, due to its ability to engage in hydrogen bonding and π-π interactions with target proteins .
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-6-4-7-15(12-14)13-23-11-5-8-16(20(23)25)19(24)22-18-10-3-2-9-17(18)21/h2-12H,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTGWHKRYHDWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzaldehyde with 3-methylbenzylamine to form an imine intermediate This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
A. Core Scaffold Modifications
The 2-oxo-1,2-dihydropyridine core is conserved across all compounds, enabling hydrogen bonding via the lactam oxygen and nitrogen. However, substituent variations significantly alter pharmacological profiles:
- BMS-777607 : The 4-ethoxy and dual fluorophenyl groups enhance selectivity for Met kinase by optimizing steric and electronic interactions with the ATP-binding pocket .
B. Halogen Effects
- Chlorine vs.
- Fluorine : In BMS-777607, fluorine atoms improve bioavailability and reduce off-target interactions due to their small size and high electronegativity .
Biological Activity
N-(2-chlorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as a dihydropyridine derivative, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dihydropyridine ring
- A carboxamide functional group
- A chlorobenzyl substituent
Molecular Formula: C20H17ClN2O2
Molecular Weight: 352.82 g/mol
CAS Number: 946247-62-7
Antimicrobial Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activities. In vitro studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values in the range of 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . These compounds also demonstrated effective biofilm inhibition, outperforming standard antibiotics like Ciprofloxacin.
Anticancer Potential
Several studies have investigated the anticancer properties of dihydropyridine derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation and induce cell cycle arrest .
Enzyme Inhibition
This compound has been identified as an inhibitor of key enzymes involved in various metabolic pathways. Notably, it acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively . Such inhibition is crucial in developing new therapeutic agents targeting bacterial infections and cancer.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells:
- Enzyme Interaction: The compound may inhibit enzymes critical for DNA replication and repair.
- Receptor Modulation: It can interact with cellular receptors, altering their activity and downstream signaling pathways.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of various derivatives against common bacterial strains. Results indicated that specific derivatives exhibited potent activity with low MIC values and significant biofilm formation inhibition compared to traditional antibiotics . -
Anticancer Activity Assessment:
In a controlled study involving cancer cell lines, the compound induced apoptosis through mitochondrial pathway activation. The results demonstrated a significant reduction in cell viability at concentrations correlating with enzyme inhibition .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
